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Introduction
CoPoP (Cobalt Porphyrin-Phospholipid) is a liposome-based vaccine adjuvant system

designed to enhance the immunogenicity of subunit antigens, particularly those containing a

histidine tag (His-tag). Its unique mechanism of action involves the spontaneous formation of

antigen-liposome microparticles, which facilitates co-delivery of the antigen and adjuvant to

antigen-presenting cells (APCs), leading to a robust and durable immune response. These

application notes provide a comprehensive overview of the use of CoPoP in the development

of infectious disease vaccines, including detailed protocols for formulation, immunization, and

immunological assessment.

Mechanism of Action
The core of the CoPoP technology lies in the interaction between the cobalt-chelated

porphyrin-phospholipid integrated into the liposome bilayer and the His-tag engineered onto the

recombinant protein antigen. This interaction drives the "spontaneous nanoliposome-antigen

particleization" (SNAP), converting soluble antigens into particulate form upon simple admixing.

[1]

These antigen-coated liposomes are readily taken up by APCs. The particulate nature of the

vaccine enhances phagocytosis and subsequent antigen processing and presentation on both

MHC class I and class II molecules. This dual presentation is crucial for the activation of both
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CD8+ cytotoxic T lymphocytes and CD4+ helper T cells, leading to a comprehensive immune

response.[2] Co-delivery of the antigen and any encapsulated immunostimulatory molecules

(such as monophosphoryl lipid A - MPLA) to the same APC is believed to be a key factor in the

enhanced immunogenicity observed with CoPoP-adjuvanted vaccines.[1] Studies have shown

that CoPoP can induce a Th1-biased immune response, characterized by higher IgG2-to-IgG1

antibody ratios, which can be beneficial for protection against various infectious pathogens.[1]

[3]

Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies on CoPoP-

adjuvanted vaccines for infectious diseases.
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Parameter
Vaccine

Antigen

CoPoP

Formulation

Comparator

Adjuvant(s)
Key Findings Reference

Immunogenic

ity

Pfs230C1

(Malaria)

CoPoP/PHA

D
Alum, ISA720

- Nanogram

doses of

Pfs230C1

with

CoPoP/PHA

D induced

strong and

durable

antibody

responses for

up to 250

days. -

Induced

higher IgG2-

to-IgG1 ratios

compared to

Alum,

indicating a

Th1-biased

response. -

Generated

functional

antibodies

that strongly

reduced

parasite

transmission.

[1][3]

Immunogenic

ity

SARS-CoV-2

RBD

CoPoP Alum,

AddaVax

- CoPoP

induced

significantly

higher

neutralizing

antibody

titers

[4]
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compared to

Alum and

AddaVax.

Antigen

Uptake

Pfs25

(Malaria)
CoPoP ISA720

- Antigen

uptake into

immune cells

was over an

order of

magnitude

higher with

CoPoP

liposomes.

[3]

Safety
SARS-CoV-2

RBD
CoPoP

Alum,

AddaVax

- CoPoP

showed

minimal local

reactogenicity

, comparable

to Alum. - No

significant

weight

change in

immunized

mice. -

Serum cobalt

levels

remained low

and were not

significantly

different from

control

groups.

[4]

Experimental Protocols
Preparation of CoPoP Liposomes
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This protocol describes the preparation of CoPoP liposomes by the ethanol injection and

extrusion method.

Materials:

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

Cholesterol

CoPoP (Cobalt Porphyrin-Phospholipid)

Ethanol, 200 proof

Phosphate Buffered Saline (PBS), sterile

Water bath sonicator

Lipid extruder

Polycarbonate membranes (200 nm, 100 nm)

Dialysis cassette (10 kDa MWCO)

Procedure:

In a sterile glass vial, dissolve DPPC, cholesterol, and CoPoP in ethanol at a mass ratio of

4:2:1.

Briefly sonicate the lipid solution in a water bath sonicator (~5 seconds) to ensure complete

dissolution.

Pre-heat the ethanol-lipid solution and a separate sterile PBS solution to 60°C in a water

bath.

Slowly inject the ethanol-lipid solution into the pre-heated PBS with gentle stirring. The final

volume ratio of PBS to ethanol should be approximately 4:1.

Incubate the resulting liposome suspension at 60°C for 10 minutes.
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Assemble the lipid extruder with stacked 200 nm and 100 nm polycarbonate membranes.

Extrude the liposome suspension through the membranes at least 10 times to obtain a

homogenous population of unilamellar vesicles.

Transfer the extruded liposomes to a dialysis cassette and dialyze against sterile PBS at 4°C

overnight to remove the ethanol.

Characterize the liposomes for size and polydispersity index using Dynamic Light Scattering

(DLS).

Adjust the final concentration of the CoPoP liposome suspension with sterile PBS as

required for subsequent experiments.

Admixing of His-tagged Antigen with CoPoP Liposomes
This protocol details the simple admixing procedure to form the particulate vaccine.

Materials:

His-tagged recombinant antigen in a suitable buffer (e.g., PBS)

Prepared CoPoP liposome suspension

Sterile, low-protein binding microcentrifuge tubes

Procedure:

Dilute the His-tagged antigen to the desired concentration in sterile PBS.

In a sterile microcentrifuge tube, combine the diluted antigen with the CoPoP liposome

suspension at a mass ratio of 1:4 (antigen to liposomes).

Gently mix the solution by pipetting up and down. Avoid vortexing.

Incubate the mixture at room temperature for 3 hours to allow for the formation of antigen-

liposome particles.

The vaccine formulation is now ready for immunization.
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Mouse Immunization Protocol
This protocol provides a general guideline for the immunization of mice with a CoPoP-

adjuvanted vaccine.

Materials:

CoPoP-antigen vaccine formulation

Sterile syringes and needles (e.g., 27-30 gauge)

Laboratory mice (e.g., BALB/c or C57BL/6)

Appropriate animal handling and restraint equipment

Procedure:

Dilute the CoPoP-antigen formulation to the desired final concentration in sterile PBS. A

typical immunization volume for mice is 50-100 µL.

Administer the vaccine via intramuscular (IM) injection into the hind limb.

A typical prime-boost immunization schedule consists of an initial immunization (Day 0)

followed by one or two booster immunizations at 2-3 week intervals.

Collect blood samples via a suitable method (e.g., tail vein or retro-orbital bleeding) at

specified time points (e.g., pre-immunization and 2 weeks after each boost) to assess the

immune response.

Monitor the animals for any adverse reactions at the injection site and for overall health.

Determination of Antigen-Specific Antibody Titers by
ELISA
This protocol outlines the steps for quantifying antigen-specific antibody titers in serum samples

from immunized animals.

Materials:
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96-well ELISA plates

Recombinant antigen

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

Wash buffer (PBS with 0.05% Tween-20)

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Serum samples from immunized and control animals

HRP-conjugated secondary antibody specific for the host species and immunoglobulin

isotype (e.g., anti-mouse IgG)

TMB substrate solution

Stop solution (e.g., 2N H₂SO₄)

Microplate reader

Procedure:

Coat the wells of a 96-well ELISA plate with the recombinant antigen (e.g., 1-2 µg/mL in

coating buffer) and incubate overnight at 4°C.

Wash the plate three times with wash buffer.

Block the plate with blocking buffer for 1-2 hours at room temperature.

Wash the plate three times with wash buffer.

Serially dilute the serum samples in blocking buffer and add them to the plate. Incubate for 2

hours at room temperature.

Wash the plate five times with wash buffer.

Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1

hour at room temperature.
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Wash the plate five times with wash buffer.

Add the TMB substrate solution and incubate in the dark until a color change is observed.

Stop the reaction by adding the stop solution.

Read the absorbance at 450 nm using a microplate reader.

The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives

an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).
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Caption: CoPoP Mechanism of Action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12368389#using-copop-for-the-development-of-
infectious-disease-vaccines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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